molecular formula C22H15F3O2 B2999357 3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone CAS No. 478260-70-7

3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone

Cat. No.: B2999357
CAS No.: 478260-70-7
M. Wt: 368.355
InChI Key: WLXVJMDOENLLJQ-UHFFFAOYSA-N
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Description

The compound “3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone” is related to Fluoxetine Hydrochloride . Fluoxetine Hydrochloride is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family .


Synthesis Analysis

The synthesis of related compounds has been studied. For instance, the thermal behavior of fluoxetine hydrochloride has been investigated using thermoanalytical techniques . Another study mentioned the synthesis of compounds by chlorination of pyridine acid derivative which further coupled with amine and form amide .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is related to the compound Fluoxetine, which has a molecular weight of 309.3261 . Theoretical studies have been conducted on similar compounds, providing insights into their dipole moments .


Chemical Reactions Analysis

The thermal decomposition of fluoxetine hydrochloride, a related compound, has been studied. It was found that fluoxetine decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For instance, the thermal behavior of fluoxetine hydrochloride has been investigated, revealing that the sample melts at 159.6 °C .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Research on 3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone and related compounds focuses on the synthesis of complex organic structures with potential applications in pharmaceuticals and material science. One study discusses the preparation of trifluoromethylated dihydrocoumarins, indanones, and arylpropanoic acids through a one-pot synthesis using Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation. This method highlights the significance of fluoroorganics in enhancing the lipophilicity, bioavailability, and fast uptake of therapeutics due to the presence of fluorine in these molecules (Prakash et al., 2010).

Catalysis and Reaction Mechanisms

The research also delves into the mechanisms of chemical reactions involving similar structures. For example, the Rhodium-catalyzed reaction of alkynes with 2-bromophenylboronic acids involves carbonylative cyclization to yield indenones. This process is distinguished by its regioselectivity, dependent on the substituents on the alkynes, demonstrating the intricate interplay of factors in catalytic reactions (Harada et al., 2007).

Photophysical Properties

On the photophysical front, lanthanide-centered hybrid materials using modified functional bridges bonded with silica have been developed. These materials, which could coordinate to lanthanide ions and form an inorganic Si-O network, exhibit enhanced luminescent intensities and efficiencies, suggesting applications in lighting and display technologies (Liu & Yan, 2008).

Material Science and Polymer Applications

In material science, fused nonacyclic electron acceptors based on indacenobis(dithieno[3,2-b;2',3'-d]thiophene) with fluorine substituents have been synthesized for use in polymer solar cells. These molecules exhibit broad and strong absorption, with modifications in the fluorine atom number and position affecting electronic properties, charge transport, and ultimately the efficiency of solar cells (Dai et al., 2017).

Safety and Hazards

Safety data sheets for related compounds suggest that they should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Future research could focus on the synthesis and analysis of “3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone” and its derivatives, as well as their potential applications in various fields .

Properties

IUPAC Name

3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3O2/c23-22(24,25)15-8-4-9-16(12-15)27-20-11-5-10-17-18(13-19(26)21(17)20)14-6-2-1-3-7-14/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXVJMDOENLLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)C(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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